molecular formula C9H9ClO2 B181324 3-(4-Chlorophenyl)propanoic acid CAS No. 2019-34-3

3-(4-Chlorophenyl)propanoic acid

Cat. No. B181324
CAS RN: 2019-34-3
M. Wt: 184.62 g/mol
InChI Key: BBSLOKZINKEUCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Chlorophenyl)propanoic acid involves various chemical reactions and starting materials. For instance, the synthesis of 3-(trichlorogermyl)propanoic acid and its subsequent reaction with phenylmagnesium bromide to yield 3-(triphenylgermyl)propanoic acid demonstrates the reactivity of the β-carboxylic functional group with organometallic reagents . Similarly, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator, showcasing the potential for creating bioactive derivatives of the parent compound . Additionally, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and its phosphonic and sulfonic acid derivatives indicates the versatility of the core structure in generating compounds with biological activity, such as GABA B receptor antagonists .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid were studied using FT-IR and FTR, with computational methods providing insights into the molecular electronic energy, geometrical structure, and vibrational spectra . The structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by X-ray crystallography, revealing the formation of an α-acetoxy propenoic acid with a trans extended side chain conformation . The molecular structure of 3-[(4-chlorophenylamido)]propenoic acid and its metal complexes were characterized by spectroscopic techniques, indicating a 4-coordinated geometry in the solid state .

Chemical Reactions Analysis

The reactivity of 3-(4-Chlorophenyl)propanoic acid derivatives in chemical reactions is highlighted by the transformation of 3-(trichlorogermyl)propanoic acid into various phenylated products . The bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate against Galleria mellonella demonstrates the compound's potential as an insect growth regulator, which is a result of its chemical structure and reactivity . The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds illustrates the ability to create specific antagonists for the GABA B receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chlorophenyl)propanoic acid derivatives are influenced by their molecular structures. The vibrational studies of 4-amino-3(4-chlorophenyl) butanoic acid, including the analysis of hyperpolarizability and NBO, provide insights into the stability and charge delocalization within the molecule . The crystal structure of 2-(4-chlorophenoxy)propionic acid reveals the antiplanar conformation of the carboxylic acid group and the formation of a catemer motif, which differs from the cyclic dimers observed in the racemic compound .

Scientific Research Applications

  • GABA B Receptor Antagonists : The synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid and related compounds has been explored for their potential as specific antagonists of GABA at the GABAB receptor (Abbenante, Hughes, & Prager, 1997).

  • Chiral Separation : A study on the enantioseparation of α-(chlorophenyl)propanoic acid isomers, including 3-(4-chlorophenyl)propanoic acid, using countercurrent chromatography has been conducted, highlighting the importance of chlorine substituents in chiral separation (Jin et al., 2019).

  • Chemical Synthesis : Research on the preparation and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, synthesized from 3-(2,4-dichlorophenyl) propanoic acid, has been reported (Yan, 2014).

  • Environmental Chemistry : The removal of chlorophenols, including 3-chlorophenol derived from 3-(4-chlorophenyl)propanoic acid, from aqueous media using hydrophobic deep eutectic solvents has been studied (Adeyemi et al., 2020).

  • Optical Purity and Acaricidal Activity : The chemoenzymic synthesis of optically pure compounds with acaricidal activity starting from 2-[4-(isopropoxy)phenyl]propanoic acid, a derivative of 3-(4-chlorophenyl)propanoic acid, has been explored (Bosetti et al., 1994).

  • Organometallic Chemistry : The synthesis and reactivity of 3-(triphenylgermyl)propanoic acid, derived from 3-(4-chlorophenyl)propanoic acid, have been investigated, focusing on its unusual β-carboxylic functional group properties (Zheng, Ye, & Ji, 1994).

  • Renewable Chemistry : Phloretic acid, a naturally occurring phenolic compound derived from 3-(4-hydroxyphenyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules (Trejo-Machin et al., 2017).

  • Molecular Docking and Antimicrobial Activity : Studies on the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone have been conducted (Sivakumar et al., 2021).

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-Chlorophenyl)propanoic acid are not well-documented. These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy. More research is needed to understand the pharmacokinetics of 3-(4-Chlorophenyl)propanoic acid .

Result of Action

It is hypothesized that the compound may have various effects at the molecular and cellular levels, depending on its targets and mode of action .

Safety and Hazards

3-(4-Chlorophenyl)propanoic acid is harmful if swallowed and causes serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear suitable personal protective equipment .

properties

IUPAC Name

3-(4-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSLOKZINKEUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174022
Record name Benzenepropanoic acid, 4-chloro-
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)propanoic acid

CAS RN

2019-34-3
Record name beta-(p-Chlorophenyl)propionic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 4-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)propanoic acid
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Record name .BETA.-(P-CHLOROPHENYL)PROPIONIC ACID
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Synthesis routes and methods I

Procedure details

A mixture of 6.75 g of 4-chlorocinnamic acid and 0.3 g of CuSO4.5H2O dispersed in 50 ml of ethyl alcohol was stirred at room temperature for 10 minutes; and 23 ml of 95% hydrazine was added thereto. This reactant was stirred for 18 hours with air bubbling at the speed of 1 L/min. The reaction mixture was filtered through a Celite layer and 30 ml of 1N NaOH was added thereto. The solution was washed twice with 30 ml of dichloromethane, acidified with concentrated hydrochloric acid, extracted with 100 ml of ethyl acetate four times and dried over magnesium sulfate. The solvent was evaporated to give 6.05 g(yield 89%) of 3-(4-chlorophenyl)propanoic acid as a yellow solid.
Quantity
6.75 g
Type
reactant
Reaction Step One
[Compound]
Name
CuSO4.5H2O
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1.80 g (10 mmol) of 4-chlorocinnamic acid in 50 mL of THF was added Pd/C (1.04 g, 5% w/w) and the solution was stirred under a hydrogen atmosphere until no further H2 take-up was observed (~1 h). The solution was filtered through Celite and the solvent removed under reduced pressure to yield 1.82 g (9.8 mmol, 98%) of a white solid: mp. 103°-105° C.; 1H NMR (DMSO-d6) δ2.51 (t, 2H, β--CH2), 2.79 (t, 2H, (α--CH2), 7.28 (dd, 4H, aromatic CH's), 12.12 (s, 1H, COOH); MS (EI, calculated for C9H9ClO2, 184.0291) m/e 184.0288 (M+).
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

3-(4-Chloro-phenyl)-acrylic acid (25.00 g, 0.14 mol) in THF was mixed with Rh/Al2O3 (1.00 g) and hydrogenated for 14 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give 3-(4-chloro-phenyl)-propionic acid. 3-(4-chloro-phenyl)-propionic acid was then reacted with SOCl2 (15.00 mL, 0.21 mol) and AlCl3 (20.20 g, 0.15 mol) according to the protocols as outlined in general procedure C to afford the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3-amino-3-(4-chlorophenyl)propanoic acid compare to other GABAB receptor antagonists, and how do these structural differences affect their activity?

A2: The research highlights that 3-amino-3-(4-chlorophenyl)propanoic acid is a lower homologue of baclofen [, ]. This means it possesses a similar structure but with a shorter carbon chain. The study also synthesized and compared its activity to corresponding phosphonic (2-amino-2-(4-chlorophenyl)ethylphosphonic acid) and sulfonic acid (2-amino-2-(4-chlorophenyl)ethanesulfonic acid) analogues. Interestingly, the sulfonic acid analogue exhibited the strongest antagonistic activity (pA2 4.0) compared to the phosphonic (pA2 3.8) and carboxylic acid (3-amino-3-(4-chlorophenyl)propanoic acid, pA2 3.5) counterparts [, ]. This suggests that incorporating a sulfonic acid group instead of a carboxylic acid group in this specific chemical structure could potentially enhance the antagonistic potency at the GABAB receptor.

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